molecular formula C20H24N2O4S B2983092 2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-49-5

2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2983092
CAS No.: 868965-49-5
M. Wt: 388.48
InChI Key: DXZZYUREEOPEBR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives This compound features a benzamido group substituted with two methoxy groups at the 3 and 4 positions, attached to a tetrahydrobenzo[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

For instance, the Gewald reaction involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester to form aminothiophene derivatives . The Paal-Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the benzamido moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-(3,4-Dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with amino acid residues in proteins, while the thiophene core can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzamido and tetrahydrobenzo[b]thiophene moieties. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-11-5-7-13-16(9-11)27-20(17(13)19(24)21-2)22-18(23)12-6-8-14(25-3)15(10-12)26-4/h6,8,10-11H,5,7,9H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZZYUREEOPEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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